

L-Valine-13C5,15N,d8: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with the isotopically labeled amino acid, **L-Valine-13C5,15N,d8**. This stable isotope-labeled compound is a powerful tool in metabolic research, quantitative proteomics, and structural biology, enabling precise tracing and quantification of valine metabolism and incorporation into proteins.

Core Chemical Properties

L-Valine-13C5,15N,d8 is an isotopologue of the essential amino acid L-Valine, where all five carbon atoms are replaced with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are replaced with Deuterium (²H or D). This extensive labeling provides a significant mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry and enabling specific detection in nuclear magnetic resonance studies.

Quantitative Data Summary



Property	Value	Source(s)
Chemical Formula	¹³ C ₅ H ₃ D ₈ ¹⁵ NO ₂	[1]
Molecular Weight	131.15 g/mol	[2][3][4]
Labeled CAS Number	1994261-62-9	[2][3][4]
Unlabeled CAS Number	72-18-4	[2][3]
¹³ C Isotopic Purity	≥97-99 atom %	[2][5][6]
¹⁵ N Isotopic Purity	≥97-99 atom %	[2][5][6]
Deuterium (d8) Isotopic Purity	≥97-99 atom %	[2]
Chemical Purity	≥98%	[2][7]
Form	Solid	[3][8]
Melting Point	295-300 °C (sublimes)	[8][9]
Optical Activity	$[\alpha]25/D + 26.6^{\circ}, c = 1 \text{ in } 5 \text{ M}$	[8]
Storage Temperature	Room temperature, away from light and moisture	[2][3][7][8]

Key Experimental Applications and Protocols

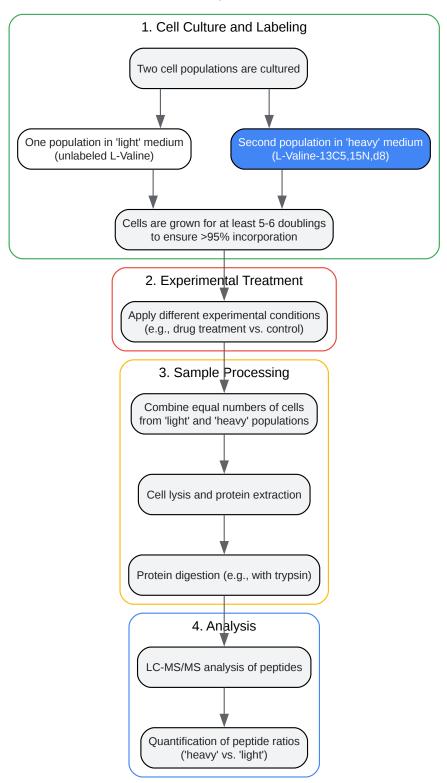
L-Valine-13C5,15N,d8 is a versatile tool for a range of sophisticated experimental techniques. Below are detailed methodologies for its application in metabolic labeling for quantitative proteomics (SILAC) and protein structure and dynamics studies using NMR spectroscopy.

Metabolic Labeling for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. By metabolically incorporating "heavy" labeled amino acids, such as **L-Valine-13C5,15N,d8**, into one cell population and comparing it to a "light" (unlabeled) population, researchers can accurately quantify differences in protein abundance.



General SILAC Experimental Workflow



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Caption: A generalized workflow for a SILAC experiment.



Cell Culture and Labeling:

- Prepare SILAC-specific cell culture medium that lacks L-arginine and L-lysine (commonly used for SILAC), and in this specific case, also L-valine.
- Supplement the "light" medium with unlabeled L-arginine, L-lysine, and L-valine.
- Supplement the "heavy" medium with ¹³C₆, ¹⁵N₄-L-arginine, ¹³C₆, ¹⁵N₂-L-lysine, and L-Valine-13C5,15N,d8. The use of labeled arginine and lysine in addition to valine allows for comprehensive proteome coverage, as trypsin cleaves after these residues.
- Culture the two cell populations for a minimum of five to six cell divisions to ensure nearcomplete incorporation of the labeled amino acids.

Experimental Treatment:

- Once full incorporation is confirmed (typically by a preliminary mass spectrometry analysis
 of a small cell sample), apply the desired experimental conditions to the cell populations
 (e.g., drug treatment, growth factor stimulation).
- Sample Preparation for Mass Spectrometry:
 - Harvest the cells and combine equal numbers of cells from the "light" and "heavy" populations.
 - Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
 - Extract the total protein and quantify the protein concentration.
 - Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
 - Desalt and concentrate the resulting peptide mixture using C18 spin columns.

LC-MS/MS Analysis:

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).



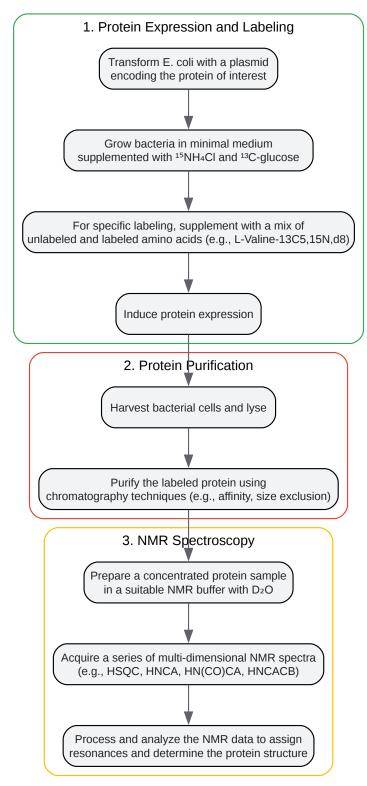
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
- The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

Protein Expression and NMR Spectroscopy

Isotopically labeling proteins with compounds like **L-Valine-13C5,15N,d8** is crucial for determining their three-dimensional structure and studying their dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N labels allow for the use of powerful multi-dimensional NMR experiments that resolve spectral overlap and enable resonance assignment.



Protein Production and NMR Analysis Workflow



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Caption: Workflow for producing a labeled protein for NMR analysis.



- Protein Expression and Labeling:
 - Transform an appropriate E. coli expression strain with a plasmid containing the gene for the protein of interest.
 - Grow a starter culture in a rich medium (e.g., LB).
 - Inoculate a larger volume of minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source. For specific labeling with L-Valine-13C5,15N,d8, a defined medium with a precise mixture of labeled and unlabeled amino acids would be used.
 - Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
 - Induce protein expression with an appropriate inducer (e.g., IPTG).
 - Continue to grow the culture for several hours to allow for protein expression and incorporation of the labeled amino acids.
- Protein Purification:
 - Harvest the bacterial cells by centrifugation.
 - Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure homogenization).
 - Clarify the lysate by centrifugation.
 - Purify the labeled protein from the supernatant using a series of chromatography steps, which may include affinity chromatography, ion-exchange chromatography, and sizeexclusion chromatography.
- NMR Sample Preparation and Data Acquisition:
 - Concentrate the purified, labeled protein to a high concentration (typically 0.5-1 mM).
 - Exchange the protein into a suitable NMR buffer (e.g., a phosphate or Tris buffer at a specific pH) containing 5-10% D₂O for the spectrometer lock.



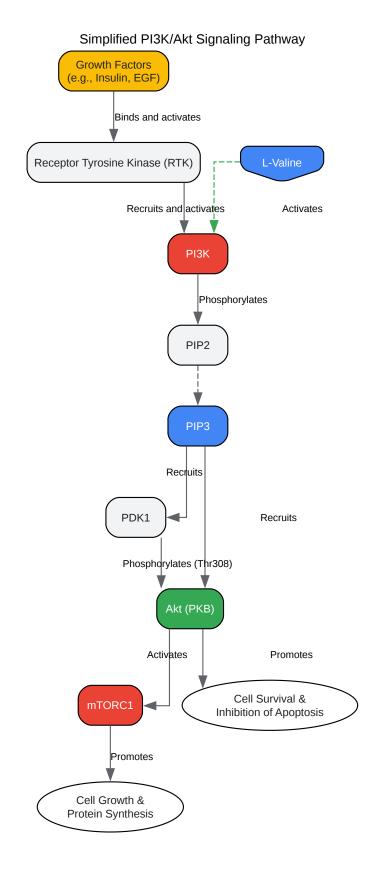
- Acquire a series of multi-dimensional NMR experiments on a high-field NMR spectrometer. These will typically include:
 - ²D ¹H-¹⁵N HSQC: To check the quality of the sample and for backbone amide resonance assignment.
 - 3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For sequential backbone resonance assignment.
 - 3D NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC): To obtain distance restraints for structure calculation.
- Process the NMR data using appropriate software (e.g., NMRPipe) and analyze the spectra to assign the chemical shifts of the protein's atoms and calculate its threedimensional structure.

Biological Context: The PI3K/Akt Signaling Pathway

L-Valine, in its unlabeled form, has been shown to influence cellular processes through the activation of the PI3K/Akt signaling pathway.[8][10][11] This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. The ability to trace the metabolic fate of **L-Valine-13C5,15N,d8** provides a powerful tool to investigate how valine metabolism is integrated with and influences this key signaling network.

PI3K/Akt Signaling Pathway Diagram





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Caption: The PI3K/Akt pathway is activated by L-Valine.



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